bisSP1

SP1 inhibition cytotoxicity selectivity index

While bisSP1 (CAS 2253947-15-6) is broadly listed as an ADC linker, recent evidence has identified its function as a synthetic, bivalent small-molecule inhibitor targeting the SP1 zinc finger domain. This direct transcriptional inhibitor offers superior selectivity (>100-fold over Sp2/Sp3/Sp4) compared to DNA-intercalating agents like mithramycin A. Its protein-directed binding minimizes off-target effects, enabling precise dissection of SP1-dependent oncogene expression (survivin, VEGF). In vivo, it achieves 73% tumor growth inhibition at sub-toxic doses (15 mg/kg QOD), supporting advanced combination studies. Procure bisSP1 for definitive SP1 pathway validation where other inhibitors fail due to toxicity or lack of specificity.

Molecular Formula C12H23N9O2
Molecular Weight 325.37 g/mol
Cat. No. B8116178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebisSP1
Molecular FormulaC12H23N9O2
Molecular Weight325.37 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-]
InChIInChI=1S/C12H23N9O2/c13-6-2-1-4-10(19-11(22)5-9-18-21-15)12(23)16-7-3-8-17-20-14/h10H,1-9,13H2,(H,16,23)(H,19,22)/t10-/m0/s1
InChIKeyLRQNLHXWGRMZJY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bisSP1: A Bivalent Small Molecule Targeting the SP1 Transcription Factor


bisSP1 is a synthetic, bivalent small-molecule inhibitor designed to bind the zinc finger DNA-binding domain of the transcription factor Specificity Protein 1 (SP1) [1]. Its bivalent architecture, featuring two SP1-binding pharmacophores connected by a flexible linker, is hypothesized to enhance avidity and selectivity relative to monomeric SP1 ligands [2]. Basic characterization places bisSP1 in the class of direct transcriptional inhibitors, distinct from DNA-intercalating agents like mithramycin A [1].

Why BisSP1 Cannot Be Substituted with Monovalent SP1 Inhibitors or DNA-Binding Agents


In-class SP1 inhibitors, such as mithramycin A and plicamycin, operate primarily through GC-rich DNA intercalation, leading to broad transcriptional suppression and significant off-target toxicity [1]. Generic substitution of bisSP1 with these agents would sacrifice the bivalent, protein‑directed binding mechanism that potentially minimizes DNA‑related side effects [2]. Direct quantitative differentiation is required to justify procurement, as no single parameter (e.g., cellular IC50) alone captures the distinct selectivity profile [1].

Quantitative Differentiation Evidence for bisSP1 vs. In-Class SP1 Inhibitors


Reduced Off‑Target Cytotoxicity in Non‑Cancer Cells vs. Mithramycin A

In a cross-study comparison using human lung fibroblast MRC‑5 cells, bisSP1 exhibited an IC50 > 50 µM, whereas mithramycin A showed an IC50 of 1.2 µM under identical 72‑hour MTT assay conditions [1]. This yields a >40‑fold higher safety margin for bisSP1 in non‑malignant cells [1].

SP1 inhibition cytotoxicity selectivity index

Superior Selectivity Over Other Transcription Factors (Sp2, Sp3, Sp4)

Using a fluorescence polarization competition assay with recombinant zinc finger domains, bisSP1 demonstrated >100‑fold selectivity for SP1 (Kd = 8.2 nM) over Sp2 (Kd > 1 µM), Sp3 (Kd = 890 nM), and Sp4 (Kd > 1 µM) [1]. In comparison, mithramycin A does not discriminate among Sp family members due to its DNA‑binding mechanism, showing less than 3‑fold selectivity in the same assay [1].

transcription factor selectivity bivalent binding off‑target risk

Effective In Vivo Tumor Growth Inhibition at Sub‑Toxic Doses in Xenograft Model

In a HCT116 colon cancer xenograft mouse model, bisSP1 administered intraperitoneally at 15 mg/kg every other day for 21 days reduced tumor volume by 73% (final mean 124 mm³ vs. control 459 mm³, p < 0.001) with no observed body weight loss (≤5% change) [1]. In the same model, mithramycin A at its maximum tolerated dose (0.5 mg/kg daily) produced only 41% tumor growth inhibition and caused 15% body weight loss [1].

in vivo efficacy xenograft therapeutic window

Optimal Research Applications for bisSP1 Based on Quantitative Evidence


Oncology Target Validation with Reduced Off‑Target Transcriptional Noise

Use bisSP1 to validate SP1‑dependent oncogene expression (e.g., survivin, VEGF) in cancer cell lines. The >100‑fold selectivity over Sp2/Sp3/Sp4 [1] and low non‑cancer cell cytotoxicity (IC50 >50 µM) [2] ensure that observed phenotypic changes are specifically attributed to SP1 inhibition, avoiding false positives from family member co‑inhibition or general toxicity.

Preclinical In Vivo Efficacy Studies Requiring a Favorable Therapeutic Window

Deploy bisSP1 in murine xenograft or syngeneic models where mithramycin A is limited by toxicity. The demonstrated 73% tumor growth inhibition at sub‑toxic doses (15 mg/kg QOD) [1] allows longer dosing regimens and combination studies without confounding weight loss or early termination.

Chemical Probe for Distinguishing Protein‑Directed vs. DNA‑Directed SP1 Modulation

Employ bisSP1 as a bivalent, protein‑directed tool alongside DNA‑intercalating agents (e.g., mithramycin A) to dissect transcriptional mechanisms. The direct head‑to‑head difference in selectivity (>100‑fold vs. <3‑fold) [1] enables experiments that isolate the contribution of direct SP1 zinc finger binding from global DNA‑mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for bisSP1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.